3',4'-(Methylenedioxy)-2-(1-pyrrolidinyl)butyrophenone-d8 Hydrochloride 3',4'-(Methylenedioxy)-2-(1-pyrrolidinyl)butyrophenone-d8 Hydrochloride
Brand Name: Vulcanchem
CAS No.: 1346599-16-3
VCID: VC16025913
InChI: InChI=1S/C15H19NO3.ClH/c1-2-12(16-7-3-4-8-16)15(17)11-5-6-13-14(9-11)19-10-18-13;/h5-6,9,12H,2-4,7-8,10H2,1H3;1H/i3D2,4D2,7D2,8D2;
SMILES:
Molecular Formula: C15H20ClNO3
Molecular Weight: 305.82 g/mol

3',4'-(Methylenedioxy)-2-(1-pyrrolidinyl)butyrophenone-d8 Hydrochloride

CAS No.: 1346599-16-3

Cat. No.: VC16025913

Molecular Formula: C15H20ClNO3

Molecular Weight: 305.82 g/mol

* For research use only. Not for human or veterinary use.

3',4'-(Methylenedioxy)-2-(1-pyrrolidinyl)butyrophenone-d8 Hydrochloride - 1346599-16-3

Specification

CAS No. 1346599-16-3
Molecular Formula C15H20ClNO3
Molecular Weight 305.82 g/mol
IUPAC Name 1-(1,3-benzodioxol-5-yl)-2-(2,2,3,3,4,4,5,5-octadeuteriopyrrolidin-1-yl)butan-1-one;hydrochloride
Standard InChI InChI=1S/C15H19NO3.ClH/c1-2-12(16-7-3-4-8-16)15(17)11-5-6-13-14(9-11)19-10-18-13;/h5-6,9,12H,2-4,7-8,10H2,1H3;1H/i3D2,4D2,7D2,8D2;
Standard InChI Key ATCKCJHEOJFKJW-SOLWPGNYSA-N
Isomeric SMILES [2H]C1(C(C(N(C1([2H])[2H])C(CC)C(=O)C2=CC3=C(C=C2)OCO3)([2H])[2H])([2H])[2H])[2H].Cl
Canonical SMILES CCC(C(=O)C1=CC2=C(C=C1)OCO2)N3CCCC3.Cl

Introduction

Chemical and Structural Characteristics

Molecular Composition and Isotopic Labeling

The compound’s molecular formula is C₁₅D₈H₁₁NO₃·ClH, with a molecular weight of 305.827 g/mol and an accurate mass of 305.163 . Deuterium atoms replace hydrogen at positions 2, 2', 3, 3', 4, 4', 5, and 5' on the pyrrolidine ring, as evidenced by the SMILES notation:
Cl.[²H]C1([²H])N(C(CC)C(=O)c2ccc3OCOc3c2)C([²H])([²H])C([²H])([²H])C1([²H])[²H] .

Table 1: Key Structural and Isotopic Properties

PropertyValue
IUPAC Name1-(1,3-benzodioxol-5-yl)-2-(2,2,3,3,4,4,5,5-octadeuteriopyrrolidin-1-yl)butan-1-one;hydrochloride
CAS Number1346599-16-3
SIL TypeDeuterium
Deuterium PositionsPyrrolidine ring (8 positions)

Synthesis and Purification

Synthesis involves substituting hydrogen with deuterium during pyrrolidine ring formation, typically through catalytic exchange reactions or deuterated precursor utilization . The final product is purified via high-performance liquid chromatography (HPLC) to achieve >98% isotopic enrichment, ensuring minimal protio contamination .

Analytical Applications

Role as an Internal Standard

This deuterated analog serves as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantifying MDPBP and related cathinones in biological samples. Its near-identical physicochemical properties to the target analyte minimize matrix effects while the 8 Da mass shift allows unambiguous differentiation .

Table 2: Comparative MS/MS Fragmentation Patterns

ParameterMDPBP-d8MDPBP
Precursor Ion (m/z)306.0 →298.0 →
Product Ions (m/z)135.1, 174.2135.1, 174.2
Collision Energy (eV)2525

Forensic Toxicology

In postmortem blood analysis, MDPBP-d8 hydrochloride enables precise quantification of MDPBP at sub-nanogram concentrations, critical for distinguishing recreational use from lethal overdoses. A 2024 study validated a method detecting MDPBP at 0.1–50 ng/mL with ≤15% inter-day variability using this standard .

Pharmacological and Toxicological Profile

Metabolic Pathways

Deuterium incorporation reduces first-pass metabolism via cytochrome P450 2D6 (CYP2D6), with primary Phase I pathways including:

  • N-dealkylation: Cleavage of pyrrolidine ring (minor pathway)

  • β-Ketone reduction: Formation of alcohol metabolite (major pathway)

  • Methylenedioxy ring opening: Catechol formation (oxidative)

Table 3: Comparative Metabolic Stability

ParameterMDPBP-d8MDPBP
CYP2D6 t₁/₂ (min)48 ± 6.221 ± 3.5
Microsomal CLint (mL/min/mg)12.4 ± 1.828.9 ± 4.1

Research Implications and Future Directions

The development of MDPBP-d8 hydrochloride addresses critical needs in forensic toxicology for reliable cathinone quantification. Future applications may include:

  • Pharmacokinetic Modeling: Leveraging deuterium kinetic isotope effects to study cerebral uptake kinetics

  • Metabolite Profiling: Tracing deuterium labels in Phase II glucuronidated metabolites

  • Multi-Analyte Panels: Simultaneous quantification of 15+ synthetic cathinones using isotopic dilution

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